2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Overview
Description
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a chemical compound with the CAS Number: 300831-03-2 . Its molecular weight is 268.15 . The IUPAC name for this compound is 2-(isopropylamino)-1H-1lambda3-thiazole-4-carboxylic acid hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4,12H,1-2H3,(H,8,9)(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.15 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Safety And Hazards
properties
IUPAC Name |
2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDVKRCMAELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474591 | |
Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide | |
CAS RN |
300831-03-2 | |
Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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